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Compound of Interest

Compound Name: 4-Chloroguaiacol

Cat. No.: B107037

Introduction

4-Chloroguaiacol, also known as 4-chloro-2-methoxyphenol, is a chlorinated phenolic
compound with the chemical formula C7H~7ClO2.[1][2] With a molecular weight of 158.58 g/mol ,
this compound is of interest to researchers in various fields, including environmental science
and drug development, due to its biological activities and presence as a disinfection byproduct
in water treatment processes. This guide provides an in-depth overview of the spectroscopic
data for 4-Chloroguaiacol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 3C NMR data for 4-Chloroguaiacol are

summarized below.

1H NMR Data

The *H NMR spectrum provides information about the different types of protons in a molecule
and their chemical environment.
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*C NMR Data

The 3C NMR spectrum provides information about the different carbon atoms in a molecule.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The characteristic IR absorption bands for 4-
Chloroguaiacol are presented below.
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Wavenumber (cm~?) Intensity Assignment

3450 S O-H stretch

30102800 M C-H stretch (aromatic and
aliphatic)

1610 S C=C stretch (aromatic)

1500 S C=C stretch (aromatic)

1270 S C-O stretch (aryl ether)

1230 S O-H bend

1160 S C-O stretch

860 S C-H bend (aromatic)

810 S C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 4-Chloroguaiacol shows the molecular ion peak and various fragment

ions, which are useful for confirming the molecular weight and elucidating the structure.

Mass-to-Charge Ratio (m/z)

Relative Intensity (%)

158 100
143 80
115 40
77 35
51 25

Experimental Protocols
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The spectroscopic data presented in this guide were obtained using standard analytical
techniques. While specific instrumental parameters for the provided data are not detailed in the
immediate search results, the following are general experimental protocols for each technique.

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a specific
frequency (e.g., 400 MHz for *H NMR). The sample is dissolved in a deuterated solvent, such
as chloroform-d (CDCIs), and a small amount of tetramethylsilane (TMS) is added as an
internal standard (0 ppm). For 33C NMR, proton decoupling is commonly used to simplify the
spectrum.

IR Spectroscopy

Infrared spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a
solution in a suitable solvent. For solid samples, a KBr pellet or a Nujol mull can be prepared.
The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the instrument, where it is vaporized and bombarded
with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and
fragment. The resulting ions are then separated based on their mass-to-charge ratio and
detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a
chemical compound like 4-Chloroguaiacol.
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloroguaiacol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107037#spectroscopic-data-of-4-chloroguaiacol-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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